molecular formula C7H6BrF B1266450 2-Bromo-5-fluorotoluene CAS No. 452-63-1

2-Bromo-5-fluorotoluene

Cat. No. B1266450
Key on ui cas rn: 452-63-1
M. Wt: 189.02 g/mol
InChI Key: RJPNVPITBYXBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446204B2

Procedure details

To a mixture of nitronium tetrafluoroborate (11.6 g, 87.0 mmol) and CH2Cl2 (60.0 mL) was added 2-bromo-5-fluoro toluene (15.0 g, 10.0 mL, 79.0 mmol) over 5 minutes. After refluxing for 4.5 h, the mixture was cooled to room temperature and poured into ice water (150 mL). The mixture was extracted with CH2Cl2 (3×50 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated to give 18.3 g of crude product. The crude product was treated with hexane and cooled to −70° C. then the hexane was decanted away from the resulting solid to give the desired product as a semi-solid (9.77 g, 53% yield). The mother liquors were evaporated and purified by column chromatography (silica gel, 2% EtOAc in Hexane) to give 1.0 g of the desired product. 1H NMR (CDCl3) δ 8.26 (d, J=6.9 Hz, 1H), 7.20 (d, J=11.7 Hz, 1H), 2.48 (s, 3H).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].C(Cl)Cl.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[CH3:20]>CCCCCC>[Br:12][C:13]1[CH:18]=[C:17]([N+:7]([O-:8])=[O:6])[C:16]([F:19])=[CH:15][C:14]=1[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Step Three
Name
ice water
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4.5 h
Duration
4.5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 18.3 g of crude product
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C.
CUSTOM
Type
CUSTOM
Details
the hexane was decanted away from the resulting solid

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.77 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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